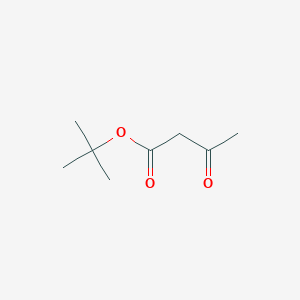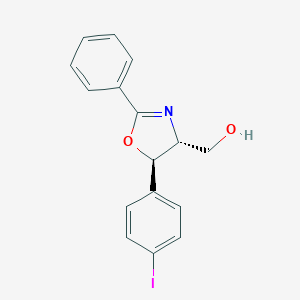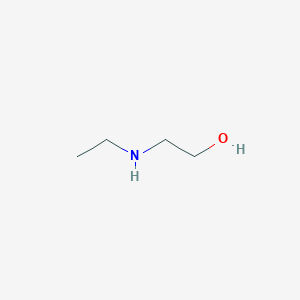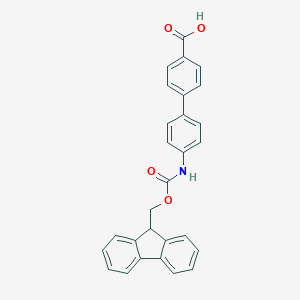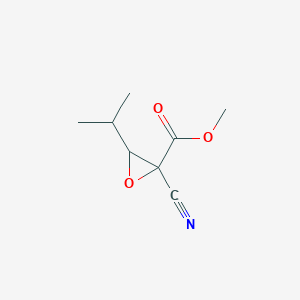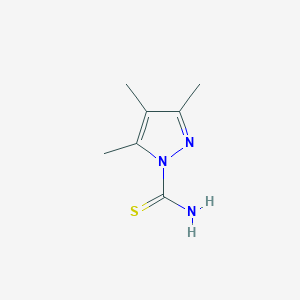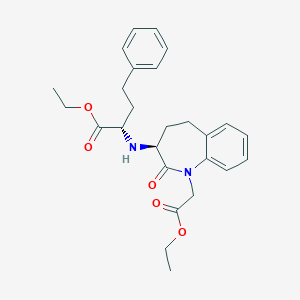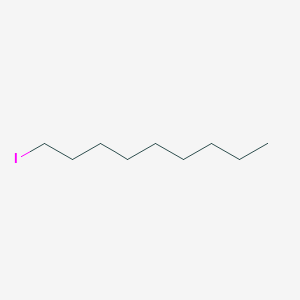
1-碘壬烷
描述
C₉H₁₉I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a nonane chain. This compound is a clear, colorless to pale yellow liquid at room temperature and is primarily used in organic synthesis .
科学研究应用
1-Iodononane has several applications in scientific research:
Chemistry: It is also employed in the synthesis of complex organic compounds, such as cerebrosides and pyridines .
Biology and Medicine:
Industry: In the industrial sector, 1-iodononane is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
Target of Action
1-Iodononane, also known as Nonyl iodide , is a simple alkyl iodide. The primary targets of alkyl iodides like 1-Iodononane are nucleophilic sites in various molecules. These nucleophilic sites are typically electron-rich atoms such as oxygen, nitrogen, or sulfur in various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a phosphorus-based catalyst, such as red phosphorus, under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₂₀} + \text{I₂} \rightarrow \text{C₉H₁₉I} + \text{HI} ]
Industrial Production Methods: In industrial settings, 1-iodononane is produced by the halogen exchange method, where nonyl bromide or nonyl chloride is reacted with sodium iodide in acetone
化学反应分析
1-Iodononane undergoes various chemical reactions, including:
Substitution Reactions: 1-Iodononane can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide (KCN) yields nonyl cyanide: [ \text{C₉H₁₉I} + \text{KCN} \rightarrow \text{C₉H₁₉CN} + \text{KI} ]
Reduction Reactions: Reduction of 1-iodononane can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), converting it to nonane: [ \text{C₉H₁₉I} + \text{LiAlH₄} \rightarrow \text{C₉H₂₀} + \text{LiI} + \text{AlH₃} ]
Elimination Reactions: 1-Iodononane can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) results in the formation of 1-nonene: [ \text{C₉H₁₉I} + \text{KOtBu} \rightarrow \text{C₉H₁₈} + \text{KI} + \text{tBuOH} ]
相似化合物的比较
1-Iodononane can be compared with other alkyl iodides, such as:
1-Iodohexane (C₆H₁₃I): Similar in reactivity but with a shorter carbon chain.
1-Iodooctane (C₈H₁₇I): Slightly shorter chain length, used in similar alkylation reactions.
1-Iododecane (C₁₀H₂₁I): Longer carbon chain, used in the synthesis of longer-chain alkyl derivatives.
Uniqueness: 1-Iodononane’s uniqueness lies in its optimal chain length, making it suitable for synthesizing medium-chain alkyl derivatives. Its reactivity and versatility in various chemical reactions make it a valuable compound in organic synthesis .
属性
IUPAC Name |
1-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJMFCWOUHXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049301 | |
| Record name | 1-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-42-2 | |
| Record name | 1-Iodononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodononane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Iodononane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-iodononane in atmospheric chemistry research?
A1: 1-Iodononane serves as a useful model compound for studying the formation of highly oxidized molecules in the atmosphere []. These highly oxidized molecules, particularly extremely low-volatile organic compounds (ELVOCs), are believed to play a significant role in the formation of secondary organic aerosol (SOA) []. SOA impacts both climate and human health, making understanding its formation crucial. 1-Iodononane's photolysis initiates radical reactions, mimicking the atmospheric oxidation processes of biogenic volatile organic compounds, and helps researchers understand the mechanisms leading to ELVOCs and ultimately SOA [].
Q2: How does the structure of 1-iodononane relate to its viscosity properties?
A2: 1-Iodononane exhibits viscosity behavior similar to that of n-alkanes with a higher carbon chain length []. While its atmospheric pressure viscosity aligns closely with n-undecane (n+6), its packing fraction, a measure of molecular arrangement, deviates from the corresponding n-alkane []. This discrepancy suggests unique intermolecular interactions due to the iodine atom's size and electronegativity, influencing 1-iodononane's packing behavior and ultimately its viscosity compared to straight-chain alkanes [].
Q3: Can 1-iodononane be used for detecting diseases?
A3: While not a diagnostic tool itself, 1-iodononane is studied as a potential biomarker for colorectal cancer (CRC) []. Research indicates that tumor growth can lead to the release of specific volatile organic compounds (VOCs), including 1-iodononane, which could be detected in breath or intestinal gases []. Chemoresistive gas sensors are being developed to identify and differentiate 1-iodononane from other gases present in the gut, potentially paving the way for non-invasive and cost-effective CRC screening methods [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



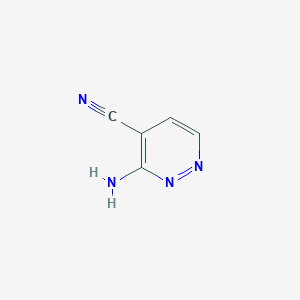
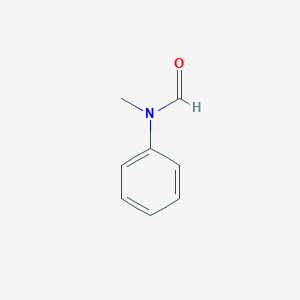
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
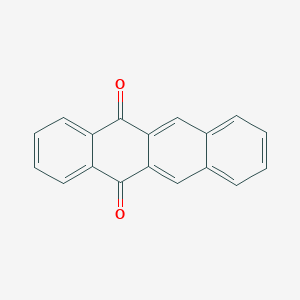
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
